phosphanium perchlorate CAS No. 90283-92-4](/img/structure/B14354021.png)
[2-(4-Methylphenyl)-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a methylphenyl group and a triphenylphosphanium moiety, making it a versatile candidate for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate typically involves a multi-step process The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine
In medicine, the compound is being explored for its potential use in drug delivery systems, particularly for targeting specific cellular pathways.
Industry
In the industrial sector, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
- 2-(4-Chlorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
- 2-(4-Bromophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
Uniqueness
Compared to these similar compounds, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate exhibits unique properties due to the presence of the methyl group, which can influence its electronic and steric characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
90283-92-4 |
|---|---|
Formule moléculaire |
C28H23ClNO4PS |
Poids moléculaire |
536.0 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-1,3-thiazol-4-yl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H23NPS.ClHO4/c1-22-17-19-23(20-18-22)28-29-27(21-31-28)30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;2-1(3,4)5/h2-21H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
HBZMIDHYEHSXHH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
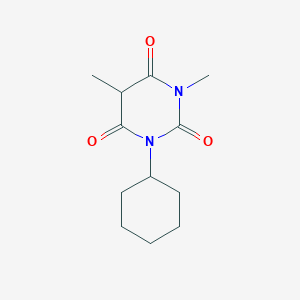
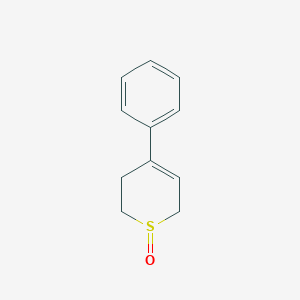

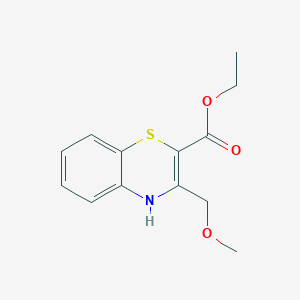
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
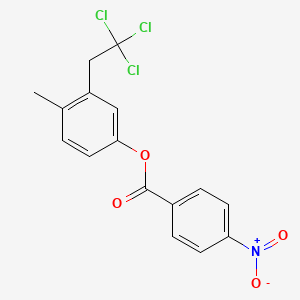
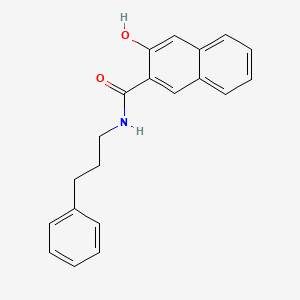
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
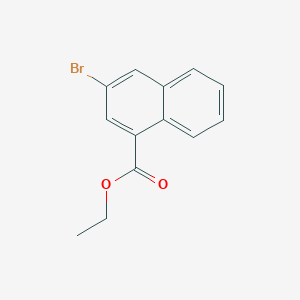
![2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14354031.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
